molecular formula C12H10N2O3 B5122615 N-[3-(aminocarbonyl)phenyl]-2-furamide

N-[3-(aminocarbonyl)phenyl]-2-furamide

Cat. No. B5122615
M. Wt: 230.22 g/mol
InChI Key: LAHKQTJHIWPUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(aminocarbonyl)phenyl]-2-furamide, also known as AF-219, is a small molecule drug that has been developed for the treatment of chronic cough. Chronic cough is a common condition that affects millions of people worldwide, and it can significantly impact a person's quality of life. Despite its prevalence, there are currently no effective treatments for chronic cough, and this has led to the development of AF-219 as a potential therapeutic option.

Mechanism of Action

The mechanism of action of N-[3-(aminocarbonyl)phenyl]-2-furamide involves the inhibition of the P2X3 ion channel, which is expressed on sensory neurons in the airway epithelium. Activation of this ion channel is thought to be involved in the development of chronic cough, and inhibition of the channel by this compound reduces cough sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to reduce cough frequency and severity in clinical trials, indicating that it has a significant impact on the cough reflex. In addition, this compound has been shown to have minimal effects on other physiological parameters, such as heart rate and blood pressure, indicating that it is well-tolerated and has a favorable safety profile.

Advantages and Limitations for Lab Experiments

N-[3-(aminocarbonyl)phenyl]-2-furamide has several advantages for use in lab experiments. It is a small molecule drug that is easily synthesized, and it has a well-defined mechanism of action that can be studied in detail. However, one limitation of this compound is that it is specific to the P2X3 ion channel, and it may not be effective in treating other types of chronic cough.

Future Directions

There are several future directions for research on N-[3-(aminocarbonyl)phenyl]-2-furamide. One area of interest is the development of combination therapies that target multiple pathways involved in chronic cough. Another area of interest is the evaluation of this compound in specific patient populations, such as those with refractory chronic cough or those with underlying respiratory conditions. Finally, there is a need for further research on the safety and efficacy of this compound over longer treatment periods.

Synthesis Methods

The synthesis of N-[3-(aminocarbonyl)phenyl]-2-furamide involves a multi-step process that begins with the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoic acid to form the amide intermediate, which is then treated with acetic anhydride to form the final product.

Scientific Research Applications

N-[3-(aminocarbonyl)phenyl]-2-furamide has been extensively studied in preclinical and clinical trials for its potential as a treatment for chronic cough. In preclinical studies, this compound has been shown to inhibit the activity of a specific ion channel in the airway epithelium that is thought to be involved in the development of chronic cough. In clinical trials, this compound has been shown to be safe and well-tolerated, and it has demonstrated efficacy in reducing cough frequency and severity.

properties

IUPAC Name

N-(3-carbamoylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-11(15)8-3-1-4-9(7-8)14-12(16)10-5-2-6-17-10/h1-7H,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHKQTJHIWPUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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